molecular formula C11H13ClO B067885 2,3,4,5-Tetramethylbenzoyl chloride CAS No. 170928-70-8

2,3,4,5-Tetramethylbenzoyl chloride

Cat. No.: B067885
CAS No.: 170928-70-8
M. Wt: 196.67 g/mol
InChI Key: FXBGRCWQNRQBSG-UHFFFAOYSA-N
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Description

2,3,4,5-Tetramethylbenzoyl chloride is an aromatic acyl chloride derivative featuring four methyl groups symmetrically substituted on the benzene ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in Friedel-Crafts alkylation and acylation reactions, where its electron-donating methyl groups enhance the electrophilicity of the carbonyl carbon .

Properties

CAS No.

170928-70-8

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

2,3,4,5-tetramethylbenzoyl chloride

InChI

InChI=1S/C11H13ClO/c1-6-5-10(11(12)13)9(4)8(3)7(6)2/h5H,1-4H3

InChI Key

FXBGRCWQNRQBSG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C)C)C(=O)Cl

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)C(=O)Cl

Synonyms

Benzoylchloride,2,3,4,5-tetramethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,3,4,5-Tetrafluorobenzoyl Chloride (CAS 94695-48-4)

  • Structural Features : Fluorine atoms at the 2,3,4,5-positions create strong electron-withdrawing effects, increasing the electrophilicity of the carbonyl group compared to methyl-substituted analogs.
  • Physical Properties :
    • Boiling Point: 65–66°C at 10 mmHg
    • Density: 1.58 g/mL at 25°C
  • Applications: Critical intermediate in synthesizing fluoroquinolone antibiotics (e.g., levofloxacin, moxifloxacin) due to fluorine’s role in enhancing drug bioavailability . Market Size: Global production exceeds 20 million kilograms annually, dominated by Chinese manufacturers (e.g., Zhejiang Zhongxin Fluoride Materials) .

2,3,4,5-Tetrachlorobenzoyl Chloride (CAS 42221-52-3)

  • Structural Features : Chlorine substituents provide moderate electron-withdrawing effects, balancing reactivity and stability.
  • Applications : Primarily used in agrochemical synthesis (e.g., pesticides, herbicides), though market data is less extensively documented compared to fluorinated analogs .

p-Toluenesulfonyl Chloride (CAS 133-59-5)

  • Structural Features : A sulfonyl chloride with a methyl group, offering distinct reactivity in sulfonation and protection/deprotection reactions.
  • Applications : Widely used in peptide synthesis and as a catalyst in industrial processes .

Comparative Data Table

Compound CAS Number Substituents Boiling Point Density Key Applications Market Leaders/Producers
2,3,4,5-Tetramethylbenzoyl chloride N/A Methyl Not reported Not reported Organic synthesis (inferred) Limited data
2,3,4,5-Tetrafluorobenzoyl chloride 94695-48-4 Fluorine 65–66°C at 10 mmHg 1.58 g/mL Fluoroquinolone antibiotics Zhejiang Zhongxin Fluoride Materials
2,3,4,5-Tetrachlorobenzoyl chloride 42221-52-3 Chlorine Not reported Not reported Agrochemicals Not specified
p-Toluenesulfonyl chloride 133-59-5 Methyl 134°C at 20 mmHg 1.33 g/mL Peptide synthesis, industrial catalysts Global chemical suppliers

Key Research Findings

Reactivity Trends :

  • Fluorinated analogs (e.g., 2,3,4,5-Tetrafluorobenzoyl chloride) exhibit higher electrophilicity than methyl- or chlorine-substituted derivatives, making them preferred in pharmaceutical syntheses .
  • Methyl groups in this compound likely reduce hydrolysis susceptibility compared to fluorine or chlorine analogs, enhancing stability in storage .

Market Dynamics: The fluorinated benzoyl chloride market is projected to reach $250 million by 2033, driven by antibiotic demand .

Synthetic Optimization :

  • Friedel-Crafts reactions using methyl-substituted intermediates (e.g., 2,3,4,5-tetramethoxytoluene) achieve ~28% yields in multi-step syntheses, highlighting challenges in scaling methylated compounds .

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